![molecular formula C15H11Cl2N3S B4135138 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B4135138.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine
説明
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as DTT, is a synthetic compound that belongs to the family of thiazole compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学的研究の応用
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has been used extensively in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of protein tyrosine phosphatases and the activation of protein kinase C. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine exerts its effects by binding to specific proteins and modifying their activity. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a key role in cellular signaling pathways. By inhibiting these enzymes, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine can alter the activity of downstream signaling molecules and affect cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumors in animal models. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has also been shown to have anti-inflammatory effects, and has been used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine is also stable under a variety of conditions, and can be stored for extended periods of time without significant degradation. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine has some limitations for use in lab experiments. It can be toxic at high concentrations, and can interfere with some assays that rely on the activity of cysteine-containing enzymes.
将来の方向性
There are several future directions for research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine. One potential area of study is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, the use of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine as a tool for studying cellular signaling pathways and protein function is an area of active research.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-2-5-14(18-7-9)20-15-19-13(8-21-15)10-3-4-11(16)12(17)6-10/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUTUAYADHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



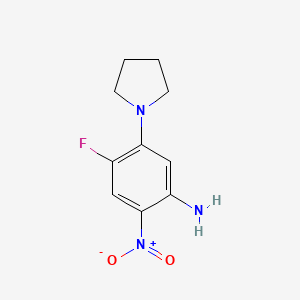
![N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4135069.png)
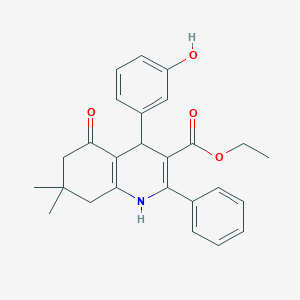
![N-{2-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135076.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)
![N-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4135096.png)
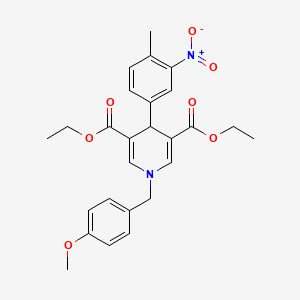
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135126.png)
![1-({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4135134.png)
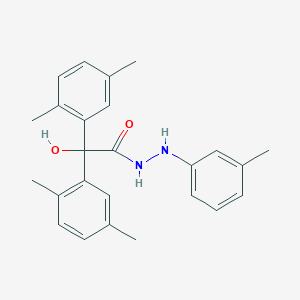
![N-[3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4135144.png)
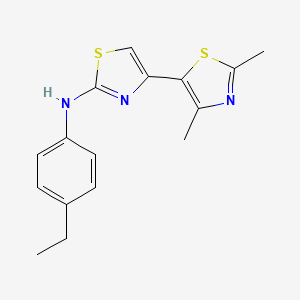
![3-{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4135160.png)